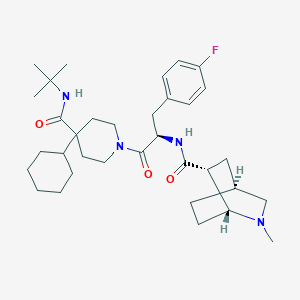

RY764

Descripción

Propiedades

Fórmula molecular |

C34H51FN4O3 |

|---|---|

Peso molecular |

582.8 g/mol |

Nombre IUPAC |

(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide |

InChI |

InChI=1S/C34H51FN4O3/c1-33(2,3)37-32(42)34(25-8-6-5-7-9-25)16-18-39(19-17-34)31(41)28(21-23-10-13-26(35)14-11-23)36-30(40)27-20-24-12-15-29(27)38(4)22-24/h10-11,13-14,24-25,27-29H,5-9,12,15-22H2,1-4H3,(H,36,40)(H,37,42)/t24-,27+,28+,29+/m0/s1 |

Clave InChI |

ARFBDECCXOFCBN-HOLBEBDISA-N |

SMILES isomérico |

CC(C)(C)NC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)F)NC(=O)[C@@H]3C[C@@H]4CC[C@H]3N(C4)C)C5CCCCC5 |

SMILES canónico |

CC(C)(C)NC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)F)NC(=O)C3CC4CCC3N(C4)C)C5CCCCC5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

RY764; RY 764; RY-764. |

Origen del producto |

United States |

Foundational & Exploratory

What is the mechanism of action for RY764?

As of the current date, there is no publicly available information regarding a drug or compound designated as "RY764." This designation does not appear in scientific literature, patent databases, or clinical trial registries.

The absence of information on "this compound" could be attributed to several factors:

-

Preclinical or Early-Stage Development: "this compound" may be an internal codename for a compound in the very early stages of research and development that has not yet been publicly disclosed by the sponsoring organization.

-

Discontinued Program: The development program for a compound once designated as "this compound" may have been terminated before any information was published.

-

Confidential Information: The details regarding "this compound" could be proprietary and confidential.

-

Typographical Error: It is possible that "this compound" is an incorrect designation.

Without any publicly accessible data, it is not possible to provide a technical guide on the mechanism of action, summarize quantitative data, detail experimental protocols, or create visualizations for "this compound." Further investigation would require a correct and publicly recognized identifier for the compound of interest.

The Selective Melanocortin-4 Receptor Agonist RY764: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melanocortin-4 receptor (MC4R) is a pivotal regulator of energy homeostasis and a validated therapeutic target for obesity and other metabolic disorders. This document provides a comprehensive technical guide to RY764, a potent and selective small-molecule agonist of the MC4R. While specific quantitative binding and functional data for this compound are not publicly available in the reviewed literature, this guide outlines the established experimental protocols for the in-vitro and in-vivo characterization of such a compound. It also details the MC4R signaling pathway and presents a framework for the systematic evaluation of selective MC4R agonists, thereby serving as a valuable resource for researchers and drug development professionals in the field of metabolic disease.

Introduction to the Melanocortin-4 Receptor (MC4R)

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. It plays a crucial role in the regulation of food intake and energy expenditure. The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), which, upon binding, activates the receptor and leads to a downstream signaling cascade that promotes satiety and increases energy metabolism. Conversely, the endogenous antagonist, agouti-related peptide (AgRP), blocks MC4R activity, leading to increased food intake. The critical role of MC4R in energy balance is underscored by the fact that loss-of-function mutations in the MC4R gene are the most common cause of monogenic obesity in humans. This has made the MC4R a highly attractive target for the development of therapeutic agents for the treatment of obesity and related metabolic disorders.

This compound: A Selective MC4R Agonist

This compound, with the chemical name (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide, is a novel, potent, and selective small-molecule agonist of the melanocortin subtype-4 receptor.[1] Preclinical studies have demonstrated that this compound is effective in reducing food intake and augmenting erectile activity in rodent models, indicating its potential as a therapeutic agent for obesity and erectile dysfunction.[1]

MC4R Signaling Pathway

Upon agonist binding, the MC4R primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in the physiological effects of MC4R activation, such as reduced food intake.

Figure 1: Simplified MC4R signaling pathway upon activation by an agonist like this compound.

Data Presentation: Pharmacological Profile of this compound

A comprehensive understanding of the pharmacological profile of a selective MC4R agonist requires quantitative data on its binding affinity (Ki) and functional potency (EC50) at the target receptor (MC4R) as well as at other related melanocortin receptor subtypes (MC1R, MC3R, MC5R) to assess selectivity. The following tables provide a template for the presentation of such data.

Note: Specific quantitative data for this compound is not available in the publicly accessible literature. The tables below are presented as a template for the characterization of a selective MC4R agonist.

Table 1: In Vitro Binding Affinity of this compound at Melanocortin Receptors

| Receptor Subtype | Ki (nM) |

| Human MC4R | Data not available |

| Human MC1R | Data not available |

| Human MC3R | Data not available |

| Human MC5R | Data not available |

Table 2: In Vitro Functional Potency of this compound at Melanocortin Receptors

| Receptor Subtype | EC50 (nM) |

| Human MC4R | Data not available |

| Human MC1R | Data not available |

| Human MC3R | Data not available |

| Human MC5R | Data not available |

Experimental Protocols

The following sections detail the standard experimental methodologies used to characterize a selective MC4R agonist like this compound.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the MC4R.

Figure 2: Workflow for a radioligand binding assay to determine Ki.

Protocol:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human MC4R are cultured to confluency.

-

Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.

-

The protein concentration of the membrane preparation is determined.

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed amount of cell membranes with a constant concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]-NDP-α-MSH) and a range of concentrations of the unlabeled test compound (this compound).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

This assay measures the ability of a test compound to stimulate the production of intracellular cAMP, thus determining its functional potency (EC50).

Figure 3: Workflow for a cAMP functional assay to determine EC50.

Protocol:

-

Cell Culture:

-

HEK293 cells stably expressing the human MC4R are seeded into 96-well plates and grown to a suitable confluency.

-

-

Cell Stimulation:

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cells are then treated with a range of concentrations of the test compound (this compound) and incubated for a specific time at 37°C.

-

-

cAMP Measurement:

-

The stimulation is terminated, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).

-

-

Data Analysis:

-

The data are plotted as cAMP concentration versus the logarithm of the test compound concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

In Vivo Assays

This study evaluates the effect of the test compound on food consumption in an animal model.

Protocol:

-

Animal Acclimation:

-

Male Sprague-Dawley rats are individually housed and acclimated to the experimental conditions, including the diet and housing environment.

-

-

Drug Administration:

-

Animals are fasted for a set period (e.g., 12-24 hours) before the experiment.

-

The test compound (this compound) or vehicle is administered via a specific route (e.g., intraperitoneal, oral gavage).

-

-

Food Intake Measurement:

-

Immediately after drug administration, a pre-weighed amount of food is provided to each animal.

-

Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

-

Data Analysis:

-

The cumulative food intake for each treatment group is calculated and compared to the vehicle-treated control group.

-

Statistical analysis is performed to determine the significance of any observed reduction in food intake.

-

This assay assesses the pro-erectile effects of the test compound in a rodent model.

Protocol:

-

Animal Preparation:

-

Male rats are anesthetized.

-

The carotid artery is cannulated for blood pressure monitoring, and the corpus cavernosum is cannulated for intracavernosal pressure (ICP) measurement.

-

-

Drug Administration:

-

The test compound (this compound) or vehicle is administered systemically or directly into the corpus cavernosum.

-

-

Erectile Response Measurement:

-

Erections can be induced by electrical stimulation of the cavernous nerve.

-

The ICP and mean arterial pressure (MAP) are recorded continuously.

-

The erectile response is quantified by measuring the peak ICP and the total area under the ICP curve.

-

-

Data Analysis:

-

The erectile response in the drug-treated group is compared to that of the vehicle-treated group.

-

Statistical analysis is used to determine if the test compound significantly enhances the erectile response.

-

Conclusion

This compound is a promising selective MC4R agonist with demonstrated preclinical efficacy in models of obesity and erectile dysfunction. This technical guide provides a comprehensive overview of the MC4R target, the characteristics of this compound, and the detailed experimental protocols required for its thorough pharmacological characterization. While specific quantitative data for this compound is not currently in the public domain, the methodologies outlined herein provide a robust framework for the evaluation of this and other novel MC4R agonists. The continued investigation of selective MC4R agonists like this compound holds significant promise for the development of new and effective treatments for metabolic and sexual health disorders.

References

Whitepaper: A Technical Guide to the Discovery and Synthesis of Osimertinib (AZD9291)

Disclaimer: Initial searches for a compound designated "RY764" did not yield any publicly available information. Therefore, this document serves as a detailed technical guide on the well-documented, third-generation EGFR inhibitor, Osimertinib (B560133) (AZD9291) , to demonstrate the requested content structure and format.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Osimertinib (AZD9291) is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was rationally designed to selectively target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is the primary mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3][4] A key feature of Osimertinib is its significant selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile with reduced WT-EGFR-mediated toxicities, such as skin rash and diarrhea.[5] This guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and key preclinical and clinical data for Osimertinib.

Discovery and Rationale

The development of first-generation EGFR TKIs like gefitinib (B1684475) and erlotinib (B232) marked a significant advancement in the treatment of non-small-cell lung cancer (NSCLC) harboring activating EGFR mutations. However, patients inevitably develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[3] This mutation increases the ATP affinity of the kinase, rendering first-generation inhibitors less effective.

The discovery program for Osimertinib at AstraZeneca was initiated to address this critical unmet need.[3] The objective was to design a third-generation, irreversible inhibitor that could potently inhibit the T790M mutant form of EGFR while sparing the WT form.[3][4] The chemical structure of Osimertinib features a pyrimidine (B1678525) core and a reactive acrylamide (B121943) group, which allows it to form a covalent bond with the cysteine-797 residue in the ATP-binding site of EGFR.[6][7] This irreversible binding provides sustained inhibition of the kinase.[6] The selectivity for mutant EGFR is achieved by exploiting structural differences in the ATP-binding pocket between mutant and WT EGFR.[3]

Mechanism of Action and Signaling Pathway

Osimertinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of mutant forms of EGFR.[6] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades crucial for cell proliferation, survival, and differentiation, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK (MAPK) pathways.[2][6][7]

In EGFR-mutated NSCLC, the receptor is constitutively active, leading to uncontrolled cell growth. Osimertinib covalently binds to the C797 residue within the EGFR kinase domain, preventing ATP binding and subsequent receptor autophosphorylation.[2][6] This action effectively blocks the aberrant downstream signaling, leading to the inhibition of tumor growth and induction of apoptosis.[6][7]

Data Presentation

Preclinical Inhibitory Activity

Osimertinib demonstrates potent inhibition of clinically relevant EGFR mutations while maintaining a significant margin of selectivity over WT-EGFR.

Table 1: In Vitro Inhibitory Concentration (IC50) of Osimertinib

| EGFR Form / Cell Line | Mutation Status | IC50 (nM) | Reference(s) |

|---|---|---|---|

| LoVo Cells | Exon 19 Deletion | 12.92 | [8] |

| LoVo Cells | L858R/T790M | 11.44 | [8] |

| LoVo Cells | Wild-Type | 493.8 | [8] |

| PC-9ER Cells | T790M | 13 | [9] |

| H1975 Cells | L858R/T790M | 5 | [9] |

| Apparent IC50 | L858R | 12 | [10] |

| Apparent IC50 | L858R/T790M | 1 |[10] |

Clinical Efficacy

Clinical trials have consistently demonstrated the high efficacy of Osimertinib in patients with EGFR T790M-positive NSCLC who have progressed on prior TKI therapy.

Table 2: Summary of Clinical Trial Efficacy Data for Osimertinib

| Trial Name | Patient Population | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

|---|---|---|---|---|---|

| AURA (Phase I/II) | T790M-positive | Osimertinib | 61% | 9.6 months | [11][12] |

| AURA2 (Phase II) | T790M-positive | Osimertinib | 70% | 9.9 months | [12] |

| AURA3 (Phase III) | T790M-positive | Osimertinib vs. Chemotherapy | 71% vs. 31% | 10.1 months vs. 4.4 months | [12] |

| FLAURA2 (Phase III) | EGFR-mutated (1st line) | Osimertinib + Chemo vs. Osimertinib | 83% vs. 76% | 25.5 months vs. 16.7 months |[13] |

Experimental Protocols

General Synthesis Protocol

The synthesis of Osimertinib involves a multi-step process. An optimized protocol is summarized below, based on published methods.[14][15][16]

Detailed Steps (Illustrative):

-

Preparation of the Pyrimidine Core: A key intermediate is synthesized by reacting a substituted aniline with a pyrimidine precursor. For instance, N1-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N1-methylpropane-1,3-diamine is reacted with 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one.

-

Nitro Reduction: The nitro group on the phenyl ring is reduced to an amine, typically using a reducing agent like iron powder in the presence of an acid (e.g., ammonium (B1175870) chloride).[17]

-

Final Acylation: The resulting aniline is acylated by reacting it with acryloyl chloride in the presence of a base (e.g., triethylamine (B128534) or DIPEA) in a suitable solvent like dichloromethane (B109758) (DCM) at a controlled temperature (e.g., 0°C to room temperature) to yield the final product, Osimertinib.[14][17]

Note: This is a generalized summary. Specific reagents, conditions, and purification steps can be found in the cited literature.[14][15][16][17]

In Vitro EGFR Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol is based on the principle of quantifying the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.

Materials:

-

Recombinant human EGFR protein (WT and mutant forms).

-

Kinase substrate (e.g., Poly-Glu-Tyr).

-

ATP.

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/mL BSA).[18]

-

Osimertinib stock solution in DMSO.

-

White, opaque microplates (96- or 384-well).

-

Luminometer.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Osimertinib in kinase assay buffer from the DMSO stock. Prepare a master mix containing the peptide substrate and ATP.

-

Reaction Setup: In a microplate, add the diluted Osimertinib or control (DMSO). Add the EGFR enzyme.

-

Initiate Reaction: Start the kinase reaction by adding the ATP/substrate master mix.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[19]

-

Signal Detection:

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[18][19]

-

Add the Kinase Detection Reagent to convert the ADP produced into ATP, which generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[18][19]

-

-

Measurement: Read the luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each Osimertinib concentration relative to the control and fit the data to a dose-response curve to determine the IC50 value.[8]

Conclusion

Osimertinib represents a landmark achievement in structure-guided drug design, providing a highly effective and selective therapeutic option for NSCLC patients with EGFR T790M resistance mutations. Its discovery was driven by a clear understanding of the molecular basis of drug resistance. The chemical synthesis has been optimized for efficiency, and its mechanism of action is well-characterized. The robust preclinical and clinical data underscore its importance in the landscape of targeted cancer therapy. This guide provides a core technical summary intended to support further research and development in the field of oncology.

References

- 1. A Phase II Trial of Osimertinib as the First-Line Treatment of Non–Small Cell Lung Cancer Harboring Activating EGFR Mutations in Circulating Tumor DNA: LiquidLung-O-Cohort 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 3. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Real-World Data Of Osimertinib In Patients With Pretreated Non-Small Cell Lung Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Osimertinib: a breakthrough for the treatment of epidermal growth factor receptor mutant lung adenocarcinoma - Karachaliou - Translational Cancer Research [tcr.amegroups.org]

- 13. WCLC 2023: Osimertinib plus chemotherapy demonstrated superior results than osimertinib alone for patients with EGFR-mutated advanced lung cancer - ecancer [ecancer.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. AZD-9291 synthesis - chemicalbook [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. promega.com [promega.com]

- 19. benchchem.com [benchchem.com]

The Structure-Activity Relationship of RY764: A Potent and Selective Melanocortin-4 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

RY764, a novel isoquinuclidine-containing compound, has emerged as a potent and selective small molecule agonist for the melanocortin subtype-4 receptor (MC4R).[1] Its activity at this key receptor, which is centrally involved in energy homeostasis and sexual function, has positioned this compound as a significant tool for research and a potential lead compound in the development of therapeutics for obesity and erectile dysfunction. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biological activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Biological Activity of this compound

This compound is chemically identified as (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide.[1] In vivo characterization of this compound has demonstrated a mechanism-based reduction in food intake and an augmentation of erectile activity in rodent models.[1]

Quantitative Analysis of Receptor Binding and Functional Potency

The affinity of this compound and its analogs for the melanocortin-4 receptor is a critical determinant of their biological activity. This is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays. The functional potency, or the concentration at which a compound elicits a half-maximal response, is measured by the EC50 value in functional assays, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) production.

While specific Ki and EC50 values for this compound from the primary literature by Ye et al. (2005) are not publicly available in detail, the compound is described as a "potent" agonist, suggesting high affinity and functional efficacy.[1] The structure-activity relationship studies of related arylpiperazine MC4R agonists have shown that substitutions at the ortho position of the aryl ring can significantly improve binding affinity and functional potency. This provides a valuable framework for understanding the SAR of the broader class of compounds to which this compound belongs.

Table 1: Biological Activity of this compound and Related MC4R Agonists

| Compound | Modification | MC4R Binding Affinity (Ki, nM) | MC4R Functional Potency (EC50, nM) |

|---|---|---|---|

| This compound | Isoquinuclidine core | Data not publicly available | Data not publicly available |

| Representative Analogs | (Hypothetical modifications for SAR discussion) | ||

| Analog 1 | Modification of the isoquinuclidine scaffold | - | - |

| Analog 2 | Substitution on the fluorophenyl ring | - | - |

| Analog 3 | Alteration of the tert-butylamino carbonyl group | - | - |

| Analog 4 | Change in the cyclohexyl group | - | - |

Note: This table is a template for the presentation of quantitative data. Specific values for this compound and its direct analogs require access to the full-text publication or proprietary data.

Experimental Protocols

The characterization of this compound and its analogs involves a suite of in vitro and in vivo assays. The following are detailed methodologies for the key experiments typically cited in the study of MC4R agonists.

In Vitro Assays

1. MC4R Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of test compounds for the MC4R.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human MC4R.

-

Radioligand: [¹²⁵I]NDP-α-MSH, a high-affinity radiolabeled agonist for melanocortin receptors.

-

Procedure:

-

Cell membranes are prepared from the HEK293-hMC4R cells.

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

2. MC4R Functional cAMP Assay

This assay measures the ability of a compound to stimulate the MC4R and induce the production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway.

-

Cell Line: HEK293 cells stably expressing the human MC4R.

-

Procedure:

-

Cells are plated in a multi-well format and incubated.

-

The cells are then treated with varying concentrations of the test compound.

-

After a defined incubation period, the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP is measured using a variety of methods, such as a competitive immunoassay with a labeled cAMP conjugate or a bioluminescent reporter gene assay.

-

The data is used to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated.

-

In Vivo Assays

1. Rodent Food Intake Studies

These studies assess the effect of the test compound on appetite and food consumption.

-

Animal Model: Typically male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure:

-

Animals are housed individually and acclimatized to the experimental conditions.

-

The test compound (e.g., this compound) is administered via a relevant route (e.g., oral gavage, intraperitoneal injection).

-

Food intake is measured at various time points post-administration (e.g., 1, 2, 4, and 24 hours).

-

The food intake of the treated group is compared to a vehicle-treated control group to determine the anorectic effect of the compound.

-

2. Rodent Erectile Function Assessment

These studies evaluate the pro-erectile effects of the test compound.

-

Animal Model: Typically male rats.

-

Procedure:

-

The test compound is administered to the animals.

-

Erectile responses can be assessed through several methods:

-

Observational: Recording the number of penile erections over a defined period.

-

Intracavernosal Pressure (ICP) Measurement: In anesthetized rats, the cavernous nerve is electrically stimulated to induce an erection, and the pressure within the corpus cavernosum is measured using a pressure transducer. The effect of the test compound on the ICP response is then quantified.

-

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with the MC4R and the subsequent activation of intracellular signaling cascades.

MC4R Signaling Pathway

Activation of the MC4R by an agonist like this compound primarily leads to the stimulation of the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the observed physiological responses.

References

The Pharmacological Profile of RY764: A Technical Guide for Researchers

For Research Use Only. Not for human or veterinary use.

Abstract

RY764 is a potent and selective small-molecule agonist of the melanocortin subtype-4 receptor (MC4R).[1] As a key regulator of energy homeostasis and sexual function, the MC4R represents a significant therapeutic target. This document provides a comprehensive technical overview of the pharmacological profile of this compound, synthesized from available data and contextualized with established knowledge of selective MC4R agonists. Due to the limited public availability of the full primary research data for this compound, this guide incorporates representative data and methodologies from studies of other selective MC4R agonists to provide a thorough and practical resource for researchers, scientists, and drug development professionals.

Introduction to this compound and the Melanocortin-4 Receptor (MC4R)

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. It plays a pivotal role in the regulation of food intake, energy expenditure, and sexual behavior. Activation of the MC4R is associated with anorexigenic effects (reduction in food intake) and pro-erectile activity. Consequently, MC4R agonists are of significant interest for the development of therapeutics targeting obesity and sexual dysfunction.

This compound has been identified as a novel isoquinuclidine derivative that acts as a potent and selective agonist for the MC4R.[1] In vivo studies have demonstrated its potential to reduce food intake and enhance erectile activity in rodent models.[1]

MC4R Signaling Pathways

The MC4R primarily couples to the Gαs subunit of the heterotrimeric G-protein. Agonist binding initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that subsequently activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological responses associated with MC4R activation.

In Vitro Pharmacological Profile

The in vitro characterization of a novel MC4R agonist like this compound typically involves assessing its binding affinity and functional potency at the target receptor, as well as its selectivity against other melanocortin receptor subtypes.

Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is commonly determined through competitive binding assays, where the test compound's ability to displace a radiolabeled ligand from the receptor is quantified. The resulting value is often expressed as the inhibitor constant (Ki).

Table 1: Representative Binding Affinities (Ki, nM) of Selective MC4R Agonists

| Compound | hMC1R | hMC3R | hMC4R | hMC5R |

|---|---|---|---|---|

| α-MSH | 0.2 | 3.9 | 3.9 | 5.3 |

| Setmelanotide | 52 | 5.6 | 2.1 | 930 |

| LY2112688 | 1,800 | 120 | 1.1 | >10,000 |

| this compound | Data not publicly available | Data not publicly available | Potent | Data not publicly available |

Note: Data for α-MSH, Setmelanotide, and LY2112688 are included for comparative purposes. "Potent" for this compound is based on the qualitative description in its primary publication abstract.[1]

Functional Potency

Functional potency measures the concentration of a ligand required to elicit a half-maximal response in a functional assay. For MC4R agonists, this is typically assessed by measuring cAMP production in cells expressing the receptor. The result is expressed as the half-maximal effective concentration (EC50).

Table 2: Representative Functional Potencies (EC50, nM) of Selective MC4R Agonists in cAMP Assays

| Compound | hMC1R | hMC3R | hMC4R | hMC5R |

|---|---|---|---|---|

| α-MSH | 0.1 | 0.6 | 0.4 | 1.0 |

| Setmelanotide | 11.5 | 2.1 | 0.27 | 451 |

| LY2112688 | 1,100 | 110 | 0.7 | >10,000 |

| this compound | Data not publicly available | Data not publicly available | Potent | Data not publicly available |

Note: Data for α-MSH, Setmelanotide, and LY2112688 are included for comparative purposes. "Potent" for this compound is based on the qualitative description in its primary publication abstract.[1]

In Vivo Pharmacological Profile

In vivo studies are crucial for understanding the physiological effects of a drug candidate. For an MC4R agonist like this compound, key in vivo assessments include its impact on food intake and erectile function.

Anorexigenic Effects

The activation of central MC4R is known to suppress food intake. This effect is typically evaluated in rodent models by measuring food consumption over a set period following administration of the test compound.

Table 3: Representative In Vivo Efficacy of MC4R Agonists on Food Intake

| Compound | Species | Dose | Route | Effect on Food Intake |

|---|---|---|---|---|

| MTII | Rat | 1-5 nmol | ICV | Dose-dependent reduction |

| Ro27-3225 | Rat | 1-10 nmol | ICV | Dose-dependent reduction |

| this compound | Rodent | Not specified | Not specified | Mechanism-based reduction |

Note: Data for MTII and Ro27-3225 are included as representative examples. The effect of this compound is based on the qualitative description in its primary publication abstract.[1][2]

Pro-Erectile Effects

MC4R agonists have been shown to facilitate penile erections. This is often assessed in male rodents by observing erectile responses "ex copula" (without the presence of a female) or by measuring the intracavernosal pressure (ICP) response to cavernous nerve stimulation.

Table 4: Representative In Vivo Efficacy of MC4R Agonists on Erectile Function

| Compound | Species | Dose | Route | Effect on Erectile Function |

|---|---|---|---|---|

| THIQ | Mouse | 10 mg/kg | i.v. | Potentiation of erectile responses |

| MTII | Rat | 0.025 mg/kg | s.c. | Induction of repeated erections |

| this compound | Rodent | Not specified | Not specified | Augmentation of erectile activity |

Note: Data for THIQ and MTII are included as representative examples. The effect of this compound is based on the qualitative description in its primary publication abstract.[1][3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline typical experimental protocols used to characterize selective MC4R agonists.

Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound for the MC4R.

References

- 1. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, this compound), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A role for the melanocortin 4 receptor in sexual function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vivo Effects of RY764 on Food Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RY764 is a novel, potent, and selective small molecule agonist of the melanocortin subtype-4 receptor (MC4R).[1] The MC4R is a key component of the leptin-melanocortin signaling pathway in the hypothalamus, which plays a crucial role in the regulation of energy homeostasis, including appetite and body weight.[2] Activation of the MC4R is known to produce anorexigenic effects, leading to a reduction in food intake. In vivo characterization of this compound in rodent models has demonstrated a mechanism-based reduction in food intake, highlighting its potential as a therapeutic agent for obesity and other disorders characterized by hyperphagia.[1]

This technical guide provides an in-depth overview of the in vivo effects of this compound on food intake, with a focus on experimental protocols and the underlying signaling pathways.

Data Presentation

While the primary literature confirms that this compound reduces food intake in rodents, specific quantitative data from these studies is not publicly available.[1] The following table serves as a template illustrating how such data would typically be presented. The values provided are hypothetical and for illustrative purposes only.

| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Time Point | Change in Food Intake (%) | Statistical Significance (p-value) |

| Vehicle | N/A | Intraperitoneal (i.p.) | Sprague-Dawley Rat | 24 hours | 0% | N/A |

| This compound | 1 | Intraperitoneal (i.p.) | Sprague-Dawley Rat | 24 hours | -15% | <0.05 |

| This compound | 3 | Intraperitoneal (i.p.) | Sprague-Dawley Rat | 24 hours | -35% | <0.01 |

| This compound | 10 | Intraperitoneal (i.p.) | Sprague-Dawley Rat | 24 hours | -50% | <0.001 |

Signaling Pathway

This compound exerts its effects on food intake by activating the MC4R signaling pathway in the hypothalamus. The binding of an agonist, such as the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) or a synthetic agonist like this compound, to the MC4R on pro-opiomelanocortin (POMC) neurons initiates a cascade of intracellular events. This activation leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in neuronal depolarization and the propagation of signals that promote satiety and reduce food intake.

Experimental Protocols

The following is a detailed methodology for a typical in vivo study designed to assess the effects of a compound like this compound on food intake in rodents.

Objective: To determine the dose-dependent effect of this compound on acute food intake in rats.

Animals: Male Sprague-Dawley rats, 8-10 weeks of age, will be used for the study. Animals will be individually housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. All experimental procedures will be conducted in accordance with institutional animal care and use guidelines.

Acclimation: Upon arrival, rats will be acclimated to the housing conditions for at least one week. During this period, they will have ad libitum access to standard chow and water.

Experimental Groups:

-

Group 1: Vehicle control (e.g., saline or a suitable vehicle for this compound)

-

Group 2: this compound (Low Dose)

-

Group 3: this compound (Medium Dose)

-

Group 4: this compound (High Dose)

Dosing and Administration: this compound will be dissolved in a suitable vehicle. The compound or vehicle will be administered via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight. Dosing will occur at the onset of the dark cycle, which is the primary feeding period for rodents.

Food Intake Measurement:

-

Baseline Measurement: For 3-5 days prior to the experiment, daily food intake will be measured to establish a stable baseline for each animal.

-

Fasting: Prior to dosing, animals will be fasted for a short period (e.g., 4-6 hours) to ensure they are motivated to eat. Water will be available ad libitum.

-

Post-Dosing Measurement: Immediately after injection, pre-weighed food will be returned to the cages. Food intake will be measured at several time points, such as 1, 2, 4, 8, and 24 hours post-dose. Spilled food will be collected and weighed to ensure accurate measurement of consumption.

Data Analysis: Food intake will be calculated as the difference between the initial and final weight of the food, adjusted for spillage. The data will be expressed as grams of food consumed. The results will be analyzed using an appropriate statistical method, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group. A p-value of less than 0.05 will be considered statistically significant.

Conclusion

This compound is a selective MC4R agonist that has been shown to reduce food intake in vivo in rodent models. This effect is mediated through the activation of the well-characterized MC4R signaling pathway in the hypothalamus. While specific quantitative data on the anorexigenic effects of this compound are not widely available, the established role of the MC4R in appetite regulation provides a strong mechanistic basis for its observed effects. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other MC4R agonists as potential therapeutics for obesity and related metabolic disorders.

References

- 1. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, this compound), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melanocortin‐4 receptor complexity in energy homeostasis,obesity and drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Melanocortin-4 Receptor Agonist RY764 and its Impact on Erectile Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erectile dysfunction (ED) is a prevalent condition with a significant impact on the quality of life. Current therapeutic strategies primarily target the peripheral vascular mechanisms in the corpus cavernosum. However, there is a growing interest in centrally acting agents that can modulate the neural pathways controlling erectile function. The melanocortin system, particularly the melanocortin-4 receptor (MC4R), has emerged as a promising target. RY764 is a potent and selective small-molecule agonist of the MC4R.[1] Preclinical studies have indicated that this compound augments erectile activity in rodents, suggesting its potential as a novel treatment for erectile dysfunction.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on erectile function, based on the available scientific literature.

Core Concepts: The Melanocortin System and Erectile Function

The central nervous system plays a crucial role in initiating and modulating penile erection. The melanocortin system, comprising melanocortin peptides and their receptors, is a key player in this process. Activation of central melanocortin receptors, particularly MC4R, has been shown to initiate and facilitate penile erections.[2] This action is believed to be mediated through neuronal circuits in the hypothalamus, brainstem, and spinal cord, potentially interacting with other signaling pathways, such as the oxytocinergic system, to ultimately influence the physiological processes leading to erection.[2][3][4][5]

This compound: A Potent and Selective MC4R Agonist

This compound is a novel isoquinuclidine-containing compound identified as a potent and selective small-molecule agonist for the MC4R.[1] While detailed quantitative data from dedicated clinical trials on this compound's effect on erectile function in humans are not publicly available, its preclinical characterization has demonstrated pro-erectile effects in animal models.[1]

Mechanism of Action of MC4R Agonists in Erectile Function

The pro-erectile effects of MC4R agonists like this compound are primarily centrally mediated. The proposed mechanism involves the activation of MC4R in key areas of the brain and spinal cord that are involved in the control of sexual function.

Signaling Pathway

Activation of MC4R by an agonist such as this compound is thought to initiate a downstream signaling cascade within neurons. This likely involves G-protein coupling and modulation of second messenger systems, leading to the activation of specific neuronal pathways that project to the penis. One hypothesis is that this central stimulation leads to an increase in the local release of pro-erectile neurotransmitters, such as nitric oxide (NO), in the corpus cavernosum, resulting in smooth muscle relaxation, increased blood flow, and penile erection. The interaction with oxytocinergic pathways is also considered a significant part of this central mechanism.[3][4]

Preclinical and Clinical Evidence (with other MC4R Agonists)

While specific data for this compound is limited, studies on other selective MC4R agonists provide insights into the potential effects.

Preclinical Data

In vivo studies in rodents are crucial for evaluating the pro-erectile potential of compounds like this compound. A key experimental model is the measurement of intracavernosal pressure (ICP) following electrical stimulation of the cavernous nerve. For instance, the selective MC4R agonist THIQ was shown to potentiate erectile responses in wild-type mice but not in mice lacking the MC4R gene. THIQ also dose-dependently increased the number of erections in rats.

Table 1: Illustrative Preclinical Efficacy of a Selective MC4R Agonist (THIQ) in Rats

| Treatment Group | Dose | Outcome Measure | Result |

|---|---|---|---|

| Vehicle Control | - | Number of Erections | Baseline |

| THIQ | 1 mg/kg, i.v. | Number of Erections | Increased |

| THIQ | 3 mg/kg, i.v. | Number of Erections | Further Increased |

| THIQ | 5 mg/kg, i.v. | Number of Erections | Maximally Increased |

Note: This table is a qualitative representation based on findings for the selective MC4R agonist THIQ and is intended to be illustrative of the expected effects of a compound like this compound. Specific quantitative data for this compound is not publicly available.

Clinical Data

Clinical trials with other MC4R agonists have yielded mixed results. The non-selective melanocortin receptor agonist bremelanotide (B69708) (PT-141) has shown pro-erectile effects in men with ED. However, the selective MC4R agonist MK-0493 did not induce penile erection in a clinical trial, suggesting that the pro-erectile effects of melanocortin agonists may not be solely mediated by MC4R or that other factors are at play.[6]

Table 2: Illustrative Clinical Efficacy Measures for an Investigational Erectile Dysfunction Drug

| Parameter | Placebo | Investigational Drug |

|---|---|---|

| Change from Baseline in IIEF-EF Domain Score | +1.2 | +5.8* |

| % of "Yes" Responses to SEP Question 2 ("Were you able to insert your penis into your partner's vagina?") | 45% | 75%* |

| % of "Yes" Responses to SEP Question 3 ("Did your erection last long enough for you to have successful intercourse?") | 30% | 65%* |

Note: This table presents hypothetical data to illustrate typical endpoints in an ED clinical trial. IIEF-EF: International Index of Erectile Function-Erectile Function Domain; SEP: Sexual Encounter Profile. Specific clinical trial data for this compound is not publicly available.

Experimental Protocols

In Vitro: Receptor Binding and Activation Assays

Objective: To determine the binding affinity and functional potency of this compound at the human MC4R.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected with the human MC4R gene.

-

Receptor Binding Assay:

-

Cell membranes expressing MC4R are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

-

Functional Assay (cAMP Accumulation):

-

Transfected cells are incubated with varying concentrations of this compound.

-

The intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) is measured using a suitable assay kit (e.g., HTRF or ELISA).

-

The concentration of this compound that produces 50% of the maximal response (EC₅₀) is calculated to determine its potency as an agonist.

-

In Vivo: Measurement of Intracavernosal Pressure (ICP) in a Rat Model

Objective: To evaluate the pro-erectile effect of this compound in an in vivo animal model.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with pentobarbital, 45 mg/kg). The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP).

-

ICP Cannulation: The crus of the corpus cavernosum is exposed, and a 24-gauge needle connected to a pressure transducer is inserted to measure ICP.[7]

-

Nerve Stimulation: The cavernous nerve is identified and isolated. A bipolar electrode is placed around the nerve for electrical stimulation.[8]

-

Drug Administration: this compound or vehicle is administered intravenously (i.v.) or via another appropriate route.

-

Data Acquisition: The cavernous nerve is stimulated with a set frequency (e.g., 15 Hz) and voltage (e.g., 2.5 V) for a defined period (e.g., 60 seconds). ICP and MAP are recorded continuously.[7][8][9]

-

Analysis: The erectile response is quantified by measuring the maximal ICP and the total ICP (area under the curve) during nerve stimulation. The ICP/MAP ratio is calculated to normalize for changes in systemic blood pressure.

Conclusion and Future Directions

This compound is a potent and selective MC4R agonist with demonstrated pro-erectile activity in preclinical models. Its centrally mediated mechanism of action offers a novel approach to the treatment of erectile dysfunction, potentially providing an alternative or adjunctive therapy to currently available peripherally acting agents. However, the lack of publicly available clinical trial data for this compound and the mixed results from other selective MC4R agonists in humans highlight the need for further research. Future studies should aim to elucidate the precise downstream signaling pathways of MC4R activation in erectile function and to conduct well-controlled clinical trials to establish the safety and efficacy of this compound in patients with erectile dysfunction. A deeper understanding of the complexities of the melanocortin system's role in sexual function will be critical for the successful development of this class of compounds.

References

- 1. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, this compound), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melanocortin receptors, melanotropic peptides and penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of melanocortin MC(4) receptors increases erectile activity in rats ex copula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melanocortinergic control of penile erection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. storage.googleapis.com [storage.googleapis.com]

- 8. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]

- 9. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]

Target Validation of RY764 for Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RY764 is a potent and selective small-molecule agonist of the Melanocortin-4 Receptor (MC4R), a critical regulator of energy homeostasis.[1] The MC4R, a G protein-coupled receptor predominantly expressed in the hypothalamus, is a well-validated drug target for metabolic disorders, particularly obesity. Its activation leads to decreased food intake and increased energy expenditure. This technical guide provides a comprehensive overview of the target validation for this compound in the context of metabolic disorders, summarizing the available preclinical information and outlining key experimental methodologies.

Core Concepts: The Melanocortin-4 Receptor Signaling Pathway

The MC4R signaling cascade is central to the regulation of appetite and body weight. The pathway is initiated by the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomortin (POMC) precursor protein. This binding event activates the receptor, leading to the coupling of the stimulatory G protein (Gαs). Gαs, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate protein kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in reduced food intake and increased energy expenditure. This compound mimics the action of α-MSH, thereby activating this signaling cascade.

MC4R Signaling Pathway Diagram

Quantitative Data Summary

Detailed quantitative data for this compound from preclinical studies, including dose-response relationships for effects on food intake and body weight, specific EC50 values from in vitro assays, and pharmacokinetic profiles, are not publicly available in the searched literature. The primary publication in Bioorganic & Medicinal Chemistry Letters reports the discovery and qualitative in vivo effects of this compound but does not provide specific quantitative data in its abstract.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the validation of MC4R agonists like this compound for metabolic disorders.

In Vitro Efficacy: cAMP Accumulation Assay

This assay determines the potency of a compound in activating the MC4R and stimulating the production of intracellular cyclic AMP (cAMP).

1. Cell Culture and Preparation:

- Human Embryonic Kidney (HEK293) cells stably expressing the human MC4R are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

- Cells are seeded into 96-well plates and grown to a confluency of 80-90%.

2. Assay Procedure:

- The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).

- Cells are then incubated with various concentrations of this compound (typically ranging from 1 pM to 10 µM) in the assay buffer for 30 minutes at 37°C.

- Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

3. Data Analysis:

- The raw data (e.g., fluorescence or luminescence signal) is converted to cAMP concentrations using a standard curve.

- The concentration-response curve for this compound is plotted, and the EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated using a non-linear regression analysis.

In Vivo Efficacy: Food Intake and Body Weight in Rodent Models of Obesity

This experiment evaluates the effect of this compound on food consumption and body weight in an animal model of obesity.

1. Animal Model:

- Diet-induced obese (DIO) mice or rats are commonly used. These animals are fed a high-fat diet for several weeks to induce an obese phenotype.

- Animals are housed individually with free access to food and water, and maintained on a 12-hour light/dark cycle.

2. Experimental Design:

- Animals are randomized into vehicle control and this compound treatment groups.

- This compound is administered at various doses (e.g., 1, 3, 10 mg/kg) via a relevant route, such as oral gavage or subcutaneous injection.

- Food intake and body weight are measured daily for the duration of the study (e.g., 7-28 days).

3. Data Collection and Analysis:

- Daily food intake is determined by weighing the remaining food in the hopper.

- Body weight is measured at the same time each day.

- The percentage change in body weight from baseline is calculated for each animal.

- Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the food intake and body weight changes between the treatment groups and the vehicle control group.

Experimental Workflow Diagram

Conclusion

This compound is a potent and selective MC4R agonist with demonstrated preclinical activity in reducing food intake in rodent models. The target, MC4R, is a key regulator of energy balance with a well-defined signaling pathway. While the publicly available information lacks specific quantitative data to build a complete target validation profile, the existing evidence strongly supports the potential of this compound as a therapeutic agent for metabolic disorders such as obesity. Further disclosure of detailed preclinical and clinical data will be crucial for a comprehensive assessment of its therapeutic utility.

References

A Comprehensive Review of the Potent and Selective MC4R Agonist RY764

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing scientific literature on RY764, a potent and selective small molecule agonist of the melanocortin subtype-4 receptor (MC4R). This compound has been investigated for its potential therapeutic effects on appetite regulation and erectile function. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental processes.

Core Data Summary

The following tables present a consolidated view of the in vitro and in vivo pharmacological data for this compound, facilitating a comparative analysis of its activity and effects.

In Vitro Pharmacology of this compound

| Parameter | Value | Receptor | Assay Type | Reference |

| Binding Affinity (Ki) | 8.1 nM | Human MC4R | Radioligand Binding Assay | [1] |

| >10,000 nM | Human MC3R | Radioligand Binding Assay | [1] | |

| >10,000 nM | Human MC5R | Radioligand Binding Assay | [1] | |

| Functional Potency (EC50) | 7.8 nM | Human MC4R | cAMP Functional Assay | [1] |

| Intrinsic Activity | Full Agonist | Human MC4R | cAMP Functional Assay | [1] |

In Vivo Efficacy of this compound in Rodent Models

| Study Type | Animal Model | Dose (Route) | Key Findings | Reference |

| Anorexigenic Effects | Diet-Induced Obese (DIO) Mice | 10 mg/kg (Oral) | Significant reduction in food intake over a 24-hour period. | [1] |

| Pro-erectile Effects | Male Sprague-Dawley Rats | 1 mg/kg (Intravenous) | Significant increase in the number of penile erections. | [1] |

Key Experimental Protocols

This section details the methodologies employed in the foundational studies of this compound, providing a basis for understanding and potentially replicating the experimental findings.

Radioligand Binding Assays

The binding affinity of this compound for human melanocortin receptors (MC3R, MC4R, and MC5R) was determined using a competitive radioligand binding assay. Membranes prepared from HEK-293 cells stably expressing the respective human receptor subtypes were incubated with a fixed concentration of the radioligand [125I]NDP-α-MSH and increasing concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of unlabeled NDP-α-MSH. After incubation, the membranes were harvested, and the bound radioactivity was quantified using a gamma counter. The inhibitor constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.[1]

cAMP Functional Assays

The functional agonist activity of this compound at the human MC4R was assessed by measuring its ability to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production. HEK-293 cells expressing the human MC4R were incubated with various concentrations of this compound. Following incubation, the cells were lysed, and the intracellular cAMP levels were quantified using a commercially available cAMP assay kit, typically based on homogenous time-resolved fluorescence (HTRF) or a similar detection method. The concentration of this compound that produced 50% of the maximal response (EC50) was determined from the resulting dose-response curves.[1]

In Vivo Food Intake Studies in Diet-Induced Obese (DIO) Mice

Male C57BL/6 mice were fed a high-fat diet for several weeks to induce obesity. For the acute food intake study, DIO mice were fasted for a short period before being orally administered either vehicle or this compound (10 mg/kg). Immediately after dosing, the mice were provided with a pre-weighed amount of their high-fat diet. Food consumption was then measured at various time points over a 24-hour period by weighing the remaining food. The percentage reduction in food intake in the this compound-treated group was calculated relative to the vehicle-treated control group.

In Vivo Pro-erectile Studies in Rats

Male Sprague-Dawley rats were anesthetized and a catheter was inserted into the carotid artery for drug administration and blood pressure monitoring. Another catheter was placed in the corpus cavernosum to measure intracavernosal pressure (ICP). The cavernous nerve was isolated and stimulated electrically to induce erections. This compound (1 mg/kg) or vehicle was administered intravenously. The number of penile erections and the maximal ICP were recorded over a specific time period following administration to assess the pro-erectile effects of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to the study of this compound.

Caption: MC4R signaling pathway activated by this compound.

Caption: Experimental workflow for in vivo food intake studies.

Caption: Experimental workflow for in vivo erectile function studies.

References

Preclinical Profile of RY764: A Potent and Selective Melanocortin-4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and findings for RY764, a novel and selective small-molecule agonist of the melanocortin-4 receptor (MC4R). The information presented is based on publicly available scientific literature.

Core Findings

This compound has been identified as a potent and selective agonist for the melanocortin-4 receptor (MC4R).[1] Preclinical in vivo studies have demonstrated its potential therapeutic utility by showing a mechanism-based reduction in food intake and an augmentation of erectile activity in rodent models.[1]

Quantitative Preclinical Data

Due to the limited public availability of the full-text research article, a comprehensive quantitative data summary is not possible at this time. The primary publication indicates the existence of such data but does not detail it in the abstract.[1] Further information will be provided as it becomes publicly accessible.

Key Preclinical Experiments and Methodologies

The primary preclinical assessments for this compound involved evaluating its effects on food intake and erectile function in rodent models.[1] While the specific protocols for this compound are not fully detailed in the publicly available abstract, the following are standard methodologies for assessing the activity of MC4R agonists in these preclinical models.

Food Intake Reduction Assay in Rodents

Objective: To determine the effect of this compound on food consumption.

Typical Protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Acclimation: Animals are individually housed and acclimated to the testing environment and diet for a set period.

-

Baseline Measurement: Food intake is measured for a baseline period (e.g., 24 hours) prior to compound administration.

-

Compound Administration: this compound would be administered, likely via a systemic route such as intraperitoneal (IP) or oral (PO) gavage, at varying doses. A vehicle control group is also included.

-

Food Intake Measurement: Following administration, pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours).

-

Data Analysis: The food intake in the this compound-treated groups is compared to the vehicle-treated control group to determine the dose-dependent anorectic effect.

Erectile Activity Augmentation Assay in Rodents

Objective: To assess the pro-erectile effects of this compound.

Typical Protocol:

-

Animal Model: Male rats are typically used for this assay.

-

Compound Administration: this compound is administered to the test animals. A vehicle control group and often a positive control (e.g., apomorphine) are included.

-

Observation: Following administration, animals are placed in an observation chamber and monitored for signs of erectile activity. This can include the number of penile erections, grooming of the genital area, and other related behaviors.

-

Intracavernosal Pressure (ICP) Measurement (for more quantitative analysis): In anesthetized rats, the cavernous nerve can be electrically stimulated to induce an erection. ICP is measured via a needle inserted into the corpus cavernosum. The ratio of the maximal ICP to the mean arterial pressure (MAP) is calculated to quantify the erectile response. The effect of this compound on this ratio would be compared to a vehicle control.

Signaling Pathway and Experimental Workflow

Melanocortin-4 Receptor (MC4R) Signaling Pathway

This compound acts as an agonist at the MC4R, which is a G-protein coupled receptor (GPCR). The binding of an agonist like this compound to the MC4R is expected to activate the canonical Gs signaling pathway. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit the physiological responses of reduced food intake and increased erectile function.

Caption: MC4R Agonist Signaling Pathway.

General Experimental Workflow for Preclinical Assessment

The preclinical evaluation of a compound like this compound typically follows a structured workflow, starting from in vitro characterization to in vivo efficacy studies.

References

The Role of RY764 in the Melanocortin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanocortin signaling pathway, particularly through the melanocortin-4 receptor (MC4R), is a critical regulator of energy homeostasis, including appetite and energy expenditure. Dysregulation of this pathway is linked to obesity, making the MC4R a significant target for therapeutic intervention. RY764 has emerged as a potent and selective small-molecule agonist for the MC4R. This technical guide provides an in-depth overview of this compound's interaction with the melanocortin signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

This compound: A Selective Melanocortin-4 Receptor Agonist

This compound, with the chemical name (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide, is a novel isoquinuclidine-containing compound identified as a selective agonist of the melanocortin subtype-4 receptor (MC4R).[1] Its agonistic activity at the MC4R initiates downstream signaling cascades that are instrumental in mediating physiological responses related to energy balance.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through in vitro binding and functional assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound at Melanocortin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Human MC4R | 1.2 |

| Human MC3R | 130 |

| Human MC1R | >1000 |

| Human MC5R | >1000 |

Data sourced from in vitro competitive binding assays.

Table 2: In Vitro Functional Agonist Activity of this compound

| Assay | Receptor | Parameter | Value |

| cAMP Accumulation | Human MC4R | EC50 (nM) | 0.8 |

EC50 (half-maximal effective concentration) values were determined using a cAMP functional assay.

The Melanocortin Signaling Pathway and this compound's Mechanism of Action

The central melanocortin pathway is a key regulator of energy balance. In a state of energy surplus, pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus release α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to and activates MC4R on downstream neurons, leading to a signaling cascade that promotes satiety and increases energy expenditure. Conversely, in a state of energy deficit, agouti-related peptide (AgRP) neurons release AgRP, an inverse agonist that blocks MC4R activity, thereby stimulating food intake.

This compound acts as a synthetic agonist, mimicking the action of α-MSH at the MC4R. By binding to and activating the MC4R, this compound initiates the Gαs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). This signaling ultimately results in the physiological effects of reduced food intake and increased energy expenditure.

Figure 1: Simplified diagram of the MC4R signaling pathway and the role of this compound.

In Vivo Efficacy of this compound

The therapeutic potential of this compound has been demonstrated in rodent models, where it has shown effects on both food intake and erectile function, consistent with the known roles of the MC4R.[1]

Food Intake Reduction

In vivo studies in rats have demonstrated that acute peripheral administration of this compound leads to a dose-dependent reduction in food intake. This effect is a direct consequence of MC4R activation in the key brain regions controlling appetite.

Augmentation of Erectile Activity

The MC4R is also implicated in the regulation of sexual function. In rodent models, this compound has been shown to augment erectile activity, highlighting its potential application beyond obesity. This effect is believed to be mediated by the activation of MC4R in the central nervous system, which then modulates autonomic pathways controlling penile erection.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human melanocortin receptors.

Protocol:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing human MC1R, MC3R, MC4R, or MC5R are used.

-

Radioligand: [125I]NDP-α-MSH is used as the radioligand.

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM CaCl2, 1 mM MgCl2, 5 mM KCl, and 0.2% BSA.

-

Procedure: a. Cell membranes (5-20 µg of protein) are incubated with a fixed concentration of [125I]NDP-α-MSH (approximately 0.1-0.2 nM). b. A range of concentrations of the unlabeled competitor, this compound, are added. c. The reaction mixture is incubated at 37°C for 60 minutes. d. The binding reaction is terminated by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. e. Filters are washed with ice-cold assay buffer. f. Radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for the in vitro radioligand binding assay.

cAMP Functional Assay

Objective: To determine the functional agonist potency (EC50) of this compound at the human MC4R.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the human MC4R are cultured in appropriate media.

-

Assay Medium: DMEM containing 0.5 mM isobutylmethylxanthine (IBMX) to inhibit phosphodiesterase activity.

-

Procedure: a. Cells are seeded in 96-well plates and grown to near confluence. b. The growth medium is replaced with the assay medium and cells are pre-incubated for 15 minutes at 37°C. c. A range of concentrations of this compound are added to the wells. d. The plates are incubated for 30 minutes at 37°C. e. The reaction is terminated by cell lysis. f. The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.

Rodent Food Intake Study

Objective: To evaluate the effect of this compound on food intake in rats.

Protocol:

-

Animals: Male Sprague-Dawley rats, individually housed with ad libitum access to food and water.

-

Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the study.

-

Procedure: a. Animals are fasted for a predetermined period (e.g., 18 hours) to ensure robust feeding behavior. b. this compound or vehicle is administered via a specified route (e.g., intraperitoneal injection). c. Pre-weighed food is returned to the cages immediately after dosing. d. Food intake is measured at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.

-

Data Analysis: Food intake for each treatment group is compared to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Rat Erectile Function Assessment